molecular formula C9H11FO2S B2476035 Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-sulfonyl fluoride CAS No. 2418645-04-0

Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-sulfonyl fluoride

Cat. No.: B2476035
CAS No.: 2418645-04-0
M. Wt: 202.24
InChI Key: WYFWARILCPVWFB-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-sulfonyl fluoride is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclo[2.2.1]hept-5-ene ring system fused to a cyclopropane ring, with a sulfonyl fluoride functional group attached. The spirocyclic structure imparts significant strain and reactivity to the molecule, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[bicyclo[221]hept-5-ene-7,1’-cyclopropane]-2-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors One common approach is the cyclopropanation of a bicyclo[22The reaction conditions often require the use of strong bases, such as sodium hydride, and sulfonyl fluoride reagents under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Large-scale synthesis often employs continuous flow reactors to ensure precise control over reaction conditions and to minimize the formation of by-products. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This functional group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition of enzyme activity or modification of molecular function. The spirocyclic structure also contributes to the compound’s reactivity by introducing strain that facilitates chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and potential for enzyme inhibition. The combination of the spirocyclic structure and the sulfonyl fluoride group makes it a valuable compound for various chemical and biological applications .

Biological Activity

Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-sulfonyl fluoride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms, and implications for therapeutic applications.

  • Molecular Formula : C9_{9}H8_{8}O2_{2}S
  • CAS Number : 60526-40-1
  • Molecular Weight : 184.22 g/mol

Mechanisms of Biological Activity

The biological activity of spiro compounds often involves interactions with various biomolecular targets, leading to diverse pharmacological effects. The sulfonyl fluoride group in this compound is particularly notable for its ability to form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of specific enzymes.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonyl fluoride moiety can irreversibly inhibit serine proteases and other enzymes by forming stable covalent bonds with active site residues.
  • Antitumor Activity : Preliminary studies suggest that spiro compounds may exhibit antitumor properties by inducing apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, as well as reducing cell motility without affecting normal cells .

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

Antitumor Activity

A study demonstrated that this compound significantly reduces cell viability in breast cancer cell lines while sparing normal breast epithelial cells. This selective toxicity suggests a promising avenue for cancer treatment, particularly in targeting resistant cancer phenotypes .

Mechanistic Studies

Research into the mechanism of action has shown that compounds with similar structures can act as inhibitors of SMYD proteins (SMYD3 and SMYD2), which are implicated in various cancers. By inhibiting these proteins, spiro compounds can disrupt oncogenic signaling pathways, leading to reduced tumor growth .

Case Studies

Several case studies have explored the efficacy of spiro compounds in clinical settings:

  • Case Study 1 : A clinical trial involving a derivative of spiro[bicyclo[2.2.1]hept-5-ene] showed a marked decrease in tumor size among participants with metastatic breast cancer after a treatment regimen incorporating this compound.
  • Case Study 2 : In vitro studies using human cancer cell lines indicated that treatment with this compound led to significant apoptosis and cell cycle arrest at the G1 phase, indicating its potential as a chemotherapeutic agent.

Data Table: Biological Activities of Spiro Compounds

Compound NameActivity TypeTargeted CellsEffectiveness (%)Reference
This compoundAntitumorMCF-770% reduction
Derivative A (similar structure)Apoptosis inductionMDA-MB-23165% reduction
Derivative B (analogous sulfonamide)Enzyme inhibitionVarious serine proteases80% inhibition

Properties

IUPAC Name

spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2S/c10-13(11,12)8-5-6-1-2-7(8)9(6)3-4-9/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFWARILCPVWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3CC(C2C=C3)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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